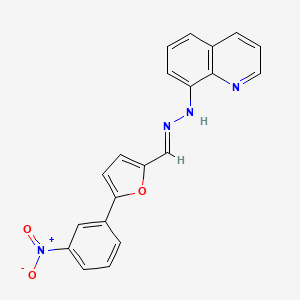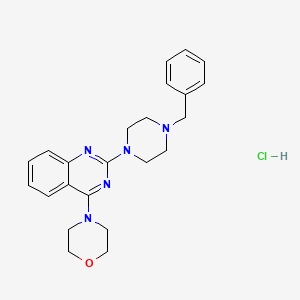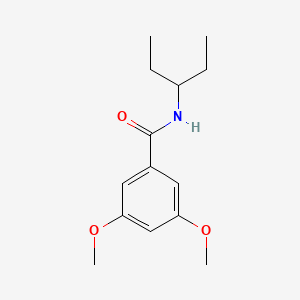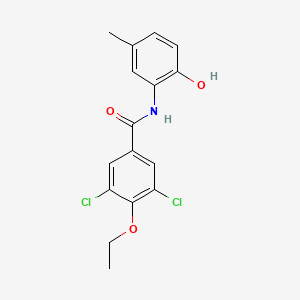
5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone, also known as NQH, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and materials science.
科学研究应用
5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone has been studied for its potential applications in various scientific fields. In the field of medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes. Additionally, this compound has been found to inhibit the growth of tumor cells in animal models.
In biochemistry, this compound has been used as a fluorescent probe to detect metal ions such as copper and zinc. The fluorescence of this compound changes in the presence of these metal ions, allowing for their detection and quantification. This compound has also been studied for its potential applications in materials science, particularly as a building block for the synthesis of metal-organic frameworks.
作用机制
The mechanism of action of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone in lab experiments is its solubility in organic solvents, which allows for easy handling and manipulation. Additionally, this compound has been found to be relatively stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone. One area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biochemistry. Finally, the synthesis of novel derivatives of this compound may lead to the development of compounds with improved properties and applications.
合成方法
The synthesis of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone involves the reaction of 5-(3-nitrophenyl)-2-furaldehyde and 8-hydroxyquinoline in the presence of hydrazine hydrate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol. The purity of this compound can be confirmed using various analytical techniques, including thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
属性
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-24(26)16-7-1-5-15(12-16)19-10-9-17(27-19)13-22-23-18-8-2-4-14-6-3-11-21-20(14)18/h1-13,23H/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPYEMILCSOMDK-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)



![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)

![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)

